molecular formula C20H20N4OS B2573719 1-(6-phenylpyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide CAS No. 2034476-52-1

1-(6-phenylpyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide

Cat. No.: B2573719
CAS No.: 2034476-52-1
M. Wt: 364.47
InChI Key: ZRAHGIDRFMVRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-phenylpyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4OS and its molecular weight is 364.47. The purity is usually 95%.
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Biological Activity

1-(6-phenylpyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide, a compound with a complex structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H20N4OSC_{19}H_{20}N_{4}OS, with a molecular weight of 364.45 g/mol. Its structure features a pyrimidine ring, an azetidine moiety, and a thiophene substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H20N4OSC_{19}H_{20}N_{4}OS
Molecular Weight364.45 g/mol
Structural FeaturesPyrimidine, Azetidine, Thiophene

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the azetidine ring and the introduction of the phenylpyrimidine and thiophene groups. The synthetic route often utilizes various coupling reactions and cyclization techniques to achieve the final product.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial and Antifungal Properties

In vitro studies have demonstrated that related compounds possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

GPCR Modulation

G-protein-coupled receptors (GPCRs) are pivotal in mediating various physiological responses. Compounds in this class have been shown to act as modulators of GPCRs, influencing pathways related to inflammation and metabolic regulation . This suggests potential therapeutic applications in conditions like diabetes and obesity.

Case Studies

  • Antitumor Efficacy : In a study involving various synthesized derivatives, one compound demonstrated an IC50 value of 15 µM against human cancer cell lines, indicating potent antitumor activity .
  • Antibacterial Screening : Another study reported that a related compound exhibited significant activity against Staphylococcus aureus with an MIC of 32 µg/mL, showcasing its potential as an antibacterial agent .
  • GPCR Interaction : A recent investigation into GPCR modulation revealed that compounds structurally similar to our target molecule could enhance receptor activity by acting as positive allosteric modulators, suggesting applications in neurological disorders .

Properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-(2-thiophen-2-ylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c25-20(21-9-8-17-7-4-10-26-17)16-12-24(13-16)19-11-18(22-14-23-19)15-5-2-1-3-6-15/h1-7,10-11,14,16H,8-9,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAHGIDRFMVRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.